molecular formula C10H7BrN4S B184937 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 23563-33-9

8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No. B184937
CAS RN: 23563-33-9
M. Wt: 295.16 g/mol
InChI Key: GYYYEIYZUFTNDW-UHFFFAOYSA-N
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Description

“8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is a chemical compound with the CAS Number: 23563-33-9 . It has a molecular weight of 295.16 . The IUPAC name for this compound is 8-bromo-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrN4S/c1-15-7-3-2-5(11)4-6(7)8-9(15)12-10(16)14-13-8/h2-4H,1H3,(H,12,14,16) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The country of origin is KZ .

Scientific Research Applications

  • Antimicrobial Activity: Compounds related to 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol have shown antimicrobial potential. The antimicrobial activity of various synthesized compounds, including those structurally similar to the chemical , has been evaluated, indicating its potential utility in the development of new antimicrobial agents (Rastogi, Sethi, Varma, & Tripathi, 2009).

  • Anticonvulsant Activity: Derivatives of this compound have been studied for their anticonvulsant activity. A series of halo-substituted triazinoindole derivatives were synthesized and evaluated, showing promising results in the maximal electroshock (MES) test, indicating potential applications in epilepsy treatment (Kumar et al., 2014).

  • Synthesis of Novel Compounds: The chemical has been used in the synthesis of various novel heterocyclic compounds. Studies have focused on developing new synthetic protocols and characterizing the structural and chemical properties of these compounds, which could have implications in pharmaceutical research and development (Younes et al., 1987).

  • Analgesic and Antibacterial Activities: New derivatives of this compound have been synthesized and assessed for their analgesic and antibacterial activities. The findings suggest potential applications in pain management and bacterial infection control (Manju et al., 2011).

  • Green Chemistry Applications: The compound has been used in green chemistry applications, focusing on environmentally friendly synthesis processes. Studies in this area contribute to the development of sustainable chemical synthesis methods (Ramesh et al., 2011).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), avoiding inhaling dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

8-bromo-5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4S/c1-15-7-3-2-5(11)4-6(7)8-9(15)12-10(16)14-13-8/h2-4H,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYYEIYZUFTNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=NNC(=S)N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357046
Record name 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23563-33-9
Record name 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-5-METHYL-5H-1,2,4-TRIAZINO(5,6-B)INDOLE-3(2H)-THIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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